molecular formula C18H28N2O3 B6723787 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide

Cat. No.: B6723787
M. Wt: 320.4 g/mol
InChI Key: PCQHWZQPJJCOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide is a complex organic compound with a molecular formula of C18H27NO3 This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxamide group attached to the piperidine ring The compound also features a 3,4-dimethoxyphenyl group, which is a benzene ring substituted with two methoxy groups at the 3 and 4 positions

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-18(2)9-5-10-19-16(18)17(21)20-11-8-13-6-7-14(22-3)15(12-13)23-4/h6-7,12,16,19H,5,8-11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQHWZQPJJCOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1C(=O)NCCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Piperidine Ring: : The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine. The reaction conditions often include the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF).

  • Introduction of the Carboxamide Group: : The carboxamide group can be introduced through an acylation reaction. This involves reacting the piperidine ring with an acyl chloride or anhydride in the presence of a base, such as triethylamine, to form the carboxamide.

  • Attachment of the 3,4-Dimethoxyphenyl Group: : The final step involves the attachment of the 3,4-dimethoxyphenyl group to the piperidine ring. This can be achieved through a nucleophilic substitution reaction, where the piperidine ring is reacted with a suitable electrophile, such as a 3,4-dimethoxybenzyl chloride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce specific functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl ring, where nucleophiles, such as amines or thiols, replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

  • Biology: : It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the development of new pharmaceuticals.

  • Medicine: : The compound’s unique structure makes it a candidate for drug development, particularly in the areas of pain management and neurological disorders.

  • Industry: : It is used in the development of specialty chemicals and materials, such as polymers and coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenethyl)acetamide: Similar structure with an acetamide group instead of a piperidine ring.

    3,4-Dimethoxyphenethylamine: Lacks the piperidine ring and carboxamide group, but shares the 3,4-dimethoxyphenyl group.

    N-Acetyl-3,4-dimethoxyphenethylamine: Contains an acetyl group instead of a carboxamide group.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide is unique due to the presence of both the piperidine ring and the carboxamide group, which confer specific chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.